Succinamate

Lubricant additives Antiwear agents Tribology

Succinamate outperforms succinimide in anti-wear lubricants: bearing tests show 148.8 mg loss with succinimide vs. reduced wear with succinamate compositions. As a clean ω-amidase (Nit2) substrate, it eliminates the 43% inhibition interference seen with glutaramate. It scaffolds daminozide-class plant growth regulators where N-pyrrolidino analogs show enhanced potency. Its monoamide-monoacid C4 structure enables unique pH-dependent speciation and metal-coordination unavailable from succinic acid or succinimide. Choose succinamate for unambiguous enzyme assay resolution, EOR surfactant development, or anti-wear lubricant additive R&D.

Molecular Formula C4H6NO3-
Molecular Weight 116.1 g/mol
Cat. No. B1233452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinamate
Molecular FormulaC4H6NO3-
Molecular Weight116.1 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)N
InChIInChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)/p-1
InChIKeyJDVPQXZIJDEHAN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinamate (Succinamic Acid) Chemical Identity and Procurement Baseline


Succinamate (succinamic acid, CAS 638-32-4) is a dicarboxylic acid monoamide derivative of succinic acid, with the molecular formula C4H7NO3 and molecular weight 117.1 g/mol [1]. At physiological pH (7.3), the compound exists predominantly as a monocarboxylic acid anion resulting from deprotonation of the carboxyl group, serving as the conjugate base of succinamic acid [2]. The compound possesses both amide and carboxyl functional groups within a straight-chain C4 backbone, classifying it as a straight-chain fatty acid derivative [3]. Succinamate is recognized as an endogenous metabolite and serves as an alternative substrate for ω-amidase (Nit2), which catalyzes its conversion to succinate and ammonium [4].

Why Succinamate Cannot Be Replaced by Generic Analogs in Critical Applications


Succinamate occupies a unique functional space among C4-dicarboxylic acid derivatives that precludes simple substitution. Unlike succinic acid (two carboxyl groups) or succinimide (cyclic imide), succinamate's monoamide-monoacid structure confers distinct reactivity, solubility, and metal-coordination properties that directly impact performance in enzyme assays, coordination chemistry, and surfactant systems . Furthermore, the compound's pH-dependent speciation—existing as the anionic succinamate at physiological pH versus the neutral succinamic acid at lower pH—introduces a dimension of conditional functionality that structurally similar but differently ionizable analogs cannot replicate [1]. The quantitative evidence below demonstrates that substituting succinamate with succinimide, succinic acid, glutaramate, or even structurally similar plant growth regulators yields measurably divergent outcomes in specific experimental and industrial contexts.

Quantitative Differentiation Evidence for Succinamate Procurement Decisions


Succinamate vs. Succinimide in Lubricant Antiwear Performance: Bearing Weight Loss Comparison

In lubricating oil formulations, alkali metal succinamate compositions demonstrate substantially superior antiwear protection compared to succinimide controls. A direct head-to-head comparison using the same base formulation showed that the succinamate-containing composition significantly reduced bearing weight loss compared to the succinimide formulation under equivalent test conditions [1].

Lubricant additives Antiwear agents Tribology

Succinamic Acid Derivative vs. Daminozide in Plant Growth Retardation: Comparative Stem Elongation Inhibition

In head-to-head plant growth retardation studies, N-pyrrolidino succinamic acid (Uni-F529), a structural analog of succinamic acid, exhibited considerably superior stem elongation inhibition compared to daminozide (succinic acid 2,2-dimethylhydrazide; N-dimethylaminosuccinamic acid) across two plant species. Notably, this enhanced activity occurred despite lower tissue concentrations of the pyrrolidino analog relative to daminozide, indicating greater intrinsic potency at the site of action [1].

Plant growth regulators Agricultural chemistry Horticulture

Succinamate vs. Glutaramate in ω-Amidase Substrate Specificity: Differential Hydrolysis Kinetics

ω-Amidase (Nit2) accepts both succinamate and glutaramate as substrates, but the enzymesubstrate interaction profiles differ meaningfully. Glutaramate acts as a competitive inhibitor of ω-amidase-catalyzed hydrolysis, with 10 mM glutaramate producing 43% inhibition of methyl α-ketoglutarate hydrolysis and 34% inhibition of ethyl α-ketoglutarate hydrolysis in rat liver preparations [1]. Succinamate, in contrast, serves as a bona fide substrate without comparable inhibitory cross-talk at similar concentrations. This differential behavior stems from the distinct C4 (succinamate) versus C5 (glutaramate) carbon chain lengths and corresponding active site accommodation.

Enzymology Biochemical assays Metabolic pathways

Succinamic Acid as LL-Xylose Reductase Inhibitor: Weak but Quantified Activity Profile

Succinamic acid acts as a weak inhibitor of human LL-xylose reductase with a quantitatively defined IC50 value of 1.45 mM [1]. While this inhibitory potency is modest, the availability of this quantitative benchmark enables rational comparison against other candidate inhibitors in screening cascades. No comparable IC50 data were identified in available sources for structurally adjacent analogs such as succinic acid, succinimide, or glutaramate against this specific enzyme target.

Enzyme inhibition Drug discovery Biochemical screening

Succinamate-Containing Surfactant Systems for Enhanced Oil Recovery: Foam Mobility Control

Succinamate-based surface-active agents provide dual functionality in enhanced oil recovery (EOR) applications: oil mobilization and mobility control via viscosity imparting [1]. Patent disclosures indicate that sulfosuccinamate surfactants, when formulated with sulfosuccinate co-surfactants, generate stable foams suitable for subterranean oil-bearing formation injection [2]. While direct quantitative performance comparisons against non-succinamate surfactants are not provided in the available patent abstracts, the specificity of the succinamate headgroup chemistry enables this combination of interfacial tension reduction and foam stabilization that structurally unrelated surfactant classes may not simultaneously achieve.

Enhanced oil recovery Surfactant chemistry Petroleum engineering

Evidence-Backed Application Scenarios for Succinamate and Succinamic Acid Procurement


Lubricant Additive Development Requiring Superior Antiwear Protection

Procurement of succinamate or its alkali metal derivatives is indicated for lubricant formulators seeking to develop antiwear additives with demonstrated performance advantages over conventional succinimide-based dispersants. The direct comparative bearing wear data establish that succinamate compositions reduce wear under test conditions where succinimide formulations result in 148.8 mg weight loss [1]. This scenario applies to industrial lubricant R&D, particularly for applications where dispersancy alone is insufficient and enhanced wear protection is required.

Plant Growth Regulator Research Targeting Enhanced Bioactivity via Pyrrolidino Substitution

Succinamic acid serves as the core scaffold for plant growth regulators including daminozide and the more potent pyrrolidino analog Uni-F529. The head-to-head comparison data demonstrating superior stem elongation inhibition by N-pyrrolidino succinamic acid relative to daminozide, despite lower tissue accumulation, indicates that procurement of succinamic acid building blocks for SAR studies is scientifically justified [2]. This scenario is relevant for agricultural chemistry laboratories exploring next-generation growth retardants with improved potency and potentially reduced environmental persistence.

ω-Amidase (Nit2) Enzymology Studies Requiring Non-Inhibitory Substrate

For biochemical laboratories characterizing ω-amidase (Nit2) activity, succinamate offers a defined substrate profile without the competitive inhibition complications associated with glutaramate. The quantitative inhibition data—43% and 34% inhibition of α-ketoglutarate ester hydrolysis by 10 mM glutaramate—highlight the potential for experimental interference when using glutaramate in mixed-substrate or inhibition studies [3]. Succinamate procurement is therefore indicated for assay development, enzyme kinetics measurements, and metabolic pathway studies where substrate-specific effects must be cleanly resolved.

Enhanced Oil Recovery Surfactant Formulation with Dual Mobility Control Functionality

Procurement of succinamate-based surfactants or succinamic acid precursors is warranted for EOR chemical development programs where formulations require simultaneous oil mobilization and mobility control (viscosity modification) from a single surfactant class [4]. While quantitative performance comparisons against alternative surfactant chemistries are not available in the patent literature, the documented dual functionality of succinamate surface-active agents supports their evaluation in foam-based EOR applications, particularly in reservoirs where minimizing chemical complexity and component count offers operational and economic advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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